An In-depth Technical Guide to 3-Dimethylaminopropylchloride Hydrochloride (CAS: 5407-04-5)
An In-depth Technical Guide to 3-Dimethylaminopropylchloride Hydrochloride (CAS: 5407-04-5)
Introduction
3-Dimethylaminopropylchloride hydrochloride, commonly referred to as DMPC or (3-chloropropyl)dimethylamine hydrochloride, is a bifunctional organic compound of significant interest to the pharmaceutical, agricultural, and specialty chemical industries.[1] Its structure, featuring a reactive primary alkyl chloride and a tertiary amine, makes it a versatile and crucial building block for introducing the dimethylaminopropyl moiety into a wide array of more complex molecules.[2] In the realm of drug discovery and development, DMPC serves as a key intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), particularly within the classes of tricyclic antidepressants, antipsychotics, and antihistamines.[3][4]
This guide provides an in-depth technical overview of 3-Dimethylaminopropylchloride hydrochloride, designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of properties to explore the causality behind its reactivity, practical considerations for its use in synthesis, and the analytical methodologies required to ensure its quality and control its presence as a potential genotoxic impurity.
Physicochemical Properties and Structural Analysis
3-Dimethylaminopropylchloride hydrochloride is a white to off-white, crystalline powder.[4] A critical characteristic for handling and storage is its hygroscopic nature, necessitating protection from atmospheric moisture.[5] The hydrochloride salt form enhances the compound's stability and confers high solubility in water and polar solvents like ethanol, which is advantageous for its use in various reaction conditions.[2]
Core Data and Identifiers
A summary of the key physical and chemical properties of DMPC is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5407-04-5 | [1] |
| Molecular Formula | C₅H₁₃Cl₂N | [6] |
| Molecular Weight | 158.07 g/mol | [4] |
| Appearance | White to yellowish crystalline powder | [1] |
| Melting Point | 140-143 °C | [7] |
| Boiling Point | 130.7 °C at 760 mmHg | [1] |
| Solubility | Soluble in water (~2000 g/L) | [1] |
| pKa (estimated) | ~8-9 (for the protonated amine) | Inferred from parent amine pKa[8] |
| Storage | Refrigerator, under inert gas, protected from moisture | [1] |
Structural Rationale for Reactivity
The synthetic utility of DMPC is derived directly from its bifunctional nature. The molecule contains two key reactive sites whose behavior must be understood and controlled during synthesis.
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The Alkyl Chloride: This is a primary chloride, making the terminal carbon atom an electrophilic center susceptible to nucleophilic attack. It is the primary site for forming new carbon-heteroatom bonds.
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The Tertiary Amine: In its hydrochloride salt form, the amine is protonated and non-nucleophilic. However, upon neutralization with a base, the free tertiary amine's lone pair of electrons becomes available, rendering it a nucleophile or a base.
This duality is the cornerstone of its application. In most synthetic applications, the amine is deprotonated in situ or in a prior step to unmask its nucleophilic or basic character, while the alkyl chloride serves as the electrophile for the desired bond formation.
Chemical Reactivity and Synthetic Applications
The primary chemical function of DMPC is as an alkylating agent, specifically for introducing a three-carbon dimethylamino "linker" or "side chain." This is achieved through a nucleophilic substitution reaction, typically following an SN2 mechanism.
Mechanism of Action: Nucleophilic Substitution
Before reaction, the DMPC hydrochloride salt is typically neutralized with a suitable base (e.g., NaOH, Na₂CO₃, or an organic amine) to generate the free base, 3-chloro-N,N-dimethylpropan-1-amine. This free amine is the active alkylating agent. The reaction proceeds via a classical SN2 pathway where a nucleophile (Nu:⁻) attacks the carbon atom bearing the chlorine, displacing the chloride ion as the leaving group.
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SN2 Nucleophilic Substitution Mechanism of DMPC (free base).
The choice of nucleophile dictates the final product, and DMPC is reactive towards a broad range of O-, N-, S-, and C-nucleophiles.
Key Applications in Pharmaceutical Synthesis
The dimethylaminopropyl side chain is a common structural motif in many centrally acting drugs, where it is believed to play a role in receptor binding and modulating physicochemical properties like solubility and pKa.
Examples of APIs Synthesized Using DMPC:
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Tricyclic Antidepressants:
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Amitriptyline: DMPC is used to alkylate the dibenzocycloheptadiene core.
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Imipramine: DMPC alkylates the iminodibenzyl nucleus.
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Clomipramine: Similar to imipramine, DMPC alkylates the chlorinated iminodibenzyl core.[3]
-
-
Antipsychotics:
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Chlorpromazine: DMPC is used to alkylate the nitrogen atom of the phenothiazine ring system.[3]
-
-
Other CNS Drugs & Antihistamines:
Comparative Insight: The C3 vs. C2 Linker
In drug design, a common alternative to the C3 linker provided by DMPC is the C2 (ethyl) linker, often sourced from 2-dimethylaminoethyl chloride. The choice between a two-carbon and a three-carbon chain is a critical decision in medicinal chemistry:
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Conformational Flexibility: A propyl (C3) chain offers greater conformational flexibility than an ethyl (C2) chain. This increased rotational freedom can be crucial for allowing the terminal dimethylamino group to achieve an optimal binding orientation within a receptor pocket, potentially leading to higher affinity and potency. The side chains of tricyclic antidepressants are a classic example where the C3 linker is essential for activity.
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Intramolecular Reactions: The C2 analogue, 2-dimethylaminoethyl chloride, is known to readily cyclize to form a highly reactive aziridinium ion intermediate, especially at neutral pH. In contrast, the C3 chain of DMPC does not favor the formation of the corresponding four-membered azetidinium ring, leading to greater stability and more predictable reactivity as a direct SN2 alkylating agent. This distinction is vital for process control and impurity profiling.
Synthesis and Manufacturing Protocols
The industrial synthesis of DMPC typically starts from readily available precursors. Two common, scalable routes are outlined below.
Protocol 1: From 3-Dimethylamino-1-propanol
This is a widely used laboratory and industrial method involving the chlorination of an amino alcohol. The use of thionyl chloride (SOCl₂) is common.
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Synthesis of DMPC from 3-Dimethylamino-1-propanol.
Step-by-Step Methodology: [4][6]
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Reaction Setup: A solution of 3-dimethylamino-1-propanol (1.0 eq.) is prepared in a suitable anhydrous solvent, such as chloroform, in a reactor equipped for stirring, cooling, and reflux.
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Reagent Addition: The solution is cooled to 0 °C using an ice bath. Thionyl chloride (approx. 1.2 eq.) is added dropwise, maintaining the temperature at 0 °C to control the exothermic reaction and evolution of SO₂ and HCl gas.
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Reaction: After the addition is complete, the reaction mixture is gradually warmed and then heated to reflux (approx. 60-65 °C for chloroform) and maintained for several hours (e.g., 5 hours) to ensure complete conversion.
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Work-up and Isolation: The mixture is cooled to room temperature. The solvent is removed under reduced pressure (distillation).
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Purification: The resulting crude product is purified by washing or slurrying with a non-polar solvent system (e.g., a mixture of dichloromethane and petroleum ether) to remove impurities, followed by filtration and drying to yield the final DMPC product as a solid.[6]
Causality Insight: The use of thionyl chloride directly converts the hydroxyl group into a good leaving group and provides the chloride ion, accomplishing the substitution in one pot. The hydrochloride salt forms spontaneously from the HCl generated during the reaction.
Protocol 2: From Allyl Chloride and Dimethylamine
This route builds the molecule from smaller fragments via an addition reaction followed by hydrochlorination.
Step-by-Step Methodology: [6]
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Aza-Michael Addition: Allyl chloride (referred to as chloropropene) and a solvent like toluene are charged to a reactor. A catalyst (e.g., diatomite) is added. Dimethylamine gas is then introduced into the mixture at a controlled temperature (e.g., 45 °C) over several hours.
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Reaction Monitoring: The reaction is monitored (e.g., by GC) until the consumption of allyl chloride is complete.
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Work-up: The reaction product is worked up, which may involve distillation to remove solvent and unreacted starting materials, followed by an aqueous wash and filtration to remove the catalyst.
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Salification: Hydrochloric acid is added to the organic layer to adjust the pH to acidic (e.g., pH 2-3), which protonates the tertiary amine and forms the hydrochloride salt, causing it to precipitate or be isolated.
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Isolation: The solid product is collected by filtration and dried.
Expertise Note: This method avoids the use of thionyl chloride but requires careful handling of gaseous dimethylamine and control of the addition reaction to ensure good selectivity and yield.
Analytical Methods and Quality Control
As a starting material for APIs, the purity and identity of DMPC are critical. Furthermore, due to its classification as a potential genotoxic impurity (GTI), highly sensitive methods are required to detect its presence in final drug substances.
Purity Assay (Titrimetry)
The purity of DMPC can be reliably determined using standard titrimetric methods, which provide a self-validating system for assay.
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Argentometric Titration: This method quantifies the total chloride content (both ionic and covalent, after hydrolysis). A known weight of the sample is dissolved, and any covalent chloride is hydrolyzed (e.g., with sodium hydroxide). The solution is then titrated with a standardized solution of silver nitrate (AgNO₃). The endpoint, where all chloride ions have precipitated as AgCl, can be detected potentiometrically. Purity of ≥98.0% is often specified.
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Nonaqueous Titration: This method specifically assays the amine hydrochloride content. The sample is dissolved in a nonaqueous solvent (e.g., glacial acetic acid), and titrated with a standardized solution of a strong acid in a nonaqueous medium, such as perchloric acid in acetic acid. The endpoint is determined potentiometrically. This method quantifies the basicity of the molecule and is orthogonal to the chloride titration.
Identification and Impurity Profiling (Chromatography)
Gas Chromatography (GC) is the preferred method for both identification and the detection of trace-level impurities, including DMPC itself when it is an impurity in a final drug product.
Example GC-MS/MS Protocol for DMPC Detection:
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Objective: To detect and quantify DMPC as a genotoxic impurity in an API like Clomipramine Hydrochloride.
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Sample Preparation:
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Accurately weigh ~100 mg of the API into a separating funnel.
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Add 5 mL of 4% sodium hydroxide solution to neutralize the API hydrochloride and the DMPC hydrochloride impurity, converting DMPC to its free base.
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Add 10 mL of a suitable organic solvent (e.g., dichloromethane) and shake to extract the DMPC free base into the organic layer.
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Transfer the organic layer to a headspace vial and dry it with sodium sulfate.
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Inject an aliquot of the prepared sample into the GC-MS/MS system.
-
-
Chromatographic Conditions:
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Column: DB-624 (30m x 0.25mm x 1.4µm) or similar phase suitable for amine analysis.
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Carrier Gas: Helium at a constant flow (e.g., 1.0 mL/min).
-
Oven Program: A gradient program is used, for example: start at 40°C, hold for a period, then ramp up to a higher temperature (e.g., 240°C) to elute all components.
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Detector: Mass Spectrometer (MS or MS/MS) for high specificity and sensitivity. Key mass fragments for DMPC (free base, M.W. 121.61) would be monitored, such as m/z 121, 58, and 42.
-
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Validation: The method must be validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.
Safety, Handling, and Toxicology
Hazard Identification and Safe Handling
DMPC is classified as a hazardous substance and requires careful handling.
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Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It is also a suspected mutagen.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[5]
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Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5]
Toxicological Profile: Mutagenicity and Genotoxicity
The primary toxicological concern for DMPC, especially in the context of drug development, is its potential as a genotoxic and mutagenic agent. As an alkylating agent, it has the ability to covalently modify DNA.
Mechanism of Mutagenicity:
Monofunctional alkylating agents like DMPC react with nucleophilic centers in DNA bases. The most common site of alkylation is the N7 position of guanine. This modification can lead to DNA damage through several pathways:
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Miscoding: The alkylated guanine base can be misread during DNA replication, leading to incorrect base pairing (e.g., pairing with thymine instead of cytosine). If not repaired, this results in a point mutation in the subsequent round of replication.
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DNA Strand Breaks: The cell's DNA repair machinery may attempt to remove the damaged base. This repair process can sometimes lead to the formation of single- or double-strand breaks in the DNA backbone, which are highly cytotoxic lesions.
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Mechanism of DNA Alkylation by DMPC and its Consequences.
Toxicology studies have shown that DMPC is mutagenic in certain bacterial reverse mutation assays (Ames test), particularly in strains sensitive to base-pair substitutions like TA100 and TA1535.[5] This activity classifies it as a substance that requires strict control under ICH M7 guidelines when it is a potential impurity in a pharmaceutical product.
Conclusion
3-Dimethylaminopropylchloride hydrochloride is more than a simple chemical intermediate; it is a precisely designed molecular tool that has enabled the synthesis of some of the most important drugs in modern medicine. Its value lies in the predictable reactivity of its primary alkyl chloride group, which, when coupled with the latent basicity of its tertiary amine, provides a robust method for introducing the critical dimethylaminopropyl side chain. For the research and development scientist, a thorough understanding of its properties, synthetic routes, and analytical controls is paramount. Mastery of its application requires not only knowledge of reaction protocols but also an appreciation for its inherent reactivity, stability profile, and toxicological characteristics. By applying the principles and methodologies outlined in this guide, scientists can effectively and safely leverage this versatile building block to advance the frontiers of drug discovery and chemical innovation.
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